4,4'-oxybis{N-[4-(octyloxy)phenyl]benzamide}
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-(OCTYLOXY)PHENYL]-4-(4-{[4-(OCTYLOXY)PHENYL]CARBAMOYL}PHENOXY)BENZAMIDE: is a complex organic compound characterized by the presence of octyloxy groups attached to phenyl rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(OCTYLOXY)PHENYL]-4-(4-{[4-(OCTYLOXY)PHENYL]CARBAMOYL}PHENOXY)BENZAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds such as 4-octyloxyphenylboronic acid and 4-octyloxyphenylacetylene . These intermediates are then subjected to coupling reactions, often using palladium-catalyzed cross-coupling methods like Suzuki or Sonogashira coupling . The final step involves the formation of the amide bond through a reaction between the carboxylic acid derivative and an amine .
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, using larger reactors, and ensuring proper handling and disposal of reagents and by-products . The use of continuous flow reactors and automated systems can enhance efficiency and safety in industrial settings.
Chemical Reactions Analysis
Types of Reactions
N-[4-(OCTYLOXY)PHENYL]-4-(4-{[4-(OCTYLOXY)PHENYL]CARBAMOYL}PHENOXY)BENZAMIDE can undergo various chemical reactions, including:
Oxidation: The phenyl rings can be oxidized under strong oxidative conditions.
Reduction: The amide group can be reduced to an amine under suitable reducing conditions.
Substitution: The octyloxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like sodium hydride or potassium tert-butoxide in aprotic solvents.
Major Products
Oxidation: Formation of phenolic derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted phenyl derivatives.
Scientific Research Applications
N-[4-(OCTYLOXY)PHENYL]-4-(4-{[4-(OCTYLOXY)PHENYL]CARBAMOYL}PHENOXY)BENZAMIDE has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of advanced materials, such as liquid crystals and polymers
Mechanism of Action
The mechanism of action of N-[4-(OCTYLOXY)PHENYL]-4-(4-{[4-(OCTYLOXY)PHENYL]CARBAMOYL}PHENOXY)BENZAMIDE involves its interaction with specific molecular targets. The compound can bind to proteins or enzymes, altering their activity and affecting cellular processes. The octyloxy groups enhance its lipophilicity, allowing it to interact with lipid membranes and potentially disrupt membrane-associated functions .
Comparison with Similar Compounds
Similar Compounds
- 4-octyloxyphenylboronic acid
- 4-octyloxyphenylacetylene
- 4-octyloxyphenylbenzoate
Uniqueness
N-[4-(OCTYLOXY)PHENYL]-4-(4-{[4-(OCTYLOXY)PHENYL]CARBAMOYL}PHENOXY)BENZAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. Its structure allows for versatile chemical modifications and applications in various fields .
Properties
Molecular Formula |
C42H52N2O5 |
---|---|
Molecular Weight |
664.9 g/mol |
IUPAC Name |
N-(4-octoxyphenyl)-4-[4-[(4-octoxyphenyl)carbamoyl]phenoxy]benzamide |
InChI |
InChI=1S/C42H52N2O5/c1-3-5-7-9-11-13-31-47-37-27-19-35(20-28-37)43-41(45)33-15-23-39(24-16-33)49-40-25-17-34(18-26-40)42(46)44-36-21-29-38(30-22-36)48-32-14-12-10-8-6-4-2/h15-30H,3-14,31-32H2,1-2H3,(H,43,45)(H,44,46) |
InChI Key |
FSDOSBGBBVYNOB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCOC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)OC3=CC=C(C=C3)C(=O)NC4=CC=C(C=C4)OCCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.